

An In-Depth Technical Guide to DPQ: A Potent PARP Inhibitor

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **DPQ** (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties of DPQ

DPQ is a small molecule inhibitor belonging to the class of dihydroisoquinolinones. Its chemical and physical properties are crucial for its handling, formulation, and application in both in vitro and in vivo studies.

Quantitative Data Summary

The key physicochemical properties of **DPQ** are summarized in the table below for easy reference.



Property	Value	Reference
IUPAC Name	5-(4-piperidin-1-ylbutoxy)-3,4- dihydro-2H-isoquinolin-1-one	[1]
Synonyms	PARP Inhibitor III	[2]
CAS Number	129075-73-6	[1][2]
Molecular Formula	C18H26N2O2	[1][2]
Molecular Weight	302.4 g/mol	[1][2]
Melting Point	107-109 °C	
Solubility	DMSO: ≥60 mg/mL (198.4 mM)	[3]
Water: Insoluble		
Purity	≥99% (Commercially available)	[2]
Appearance	Solid	
InChI Key	RVOUDNBEIXGHJY- UHFFFAOYSA-N	[1][2]
SMILES	C1CCN(CC1)CCCCOC2=CC= CC3=C2CCNC3=O	[1]

Spectroscopic Data

Detailed experimental spectra for **DPQ** are not widely published. However, based on the analysis of its structural motifs and data from similar compounds, the expected spectroscopic characteristics are as follows:

• ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinolinone core, the methylene groups of the butoxy chain and the piperidine ring, and the two methylene groups in the dihydroisoquinolinone ring. A broad singlet corresponding to the amide proton (N-H) would also be anticipated.



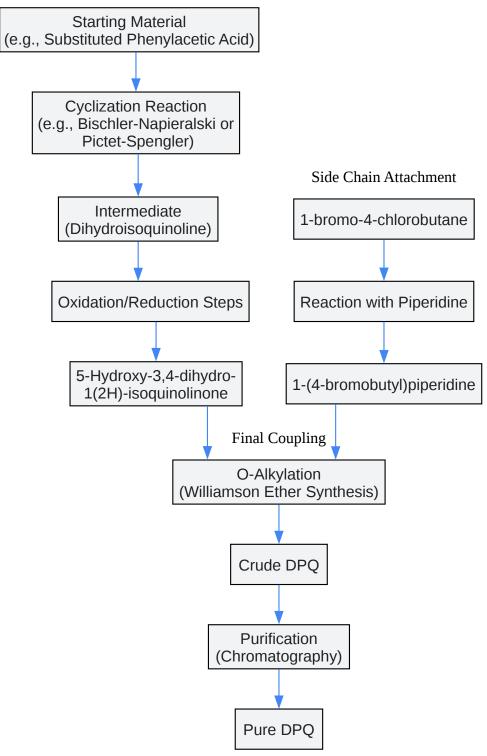
- ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the piperidinylbutoxy chain.[4][5]
- UV-Vis Spectroscopy: In a suitable solvent like ethanol or methanol, the UV-Vis absorption spectrum of **DPQ** is expected to exhibit absorption bands characteristic of the substituted isoquinolinone chromophore.[6][7] The absorption maxima (λmax) are typically observed in the UV region.[6][7]

Synthesis of DPQ

The synthesis of **DPQ** involves the construction of the 3,4-dihydro-1(2H)-isoquinolinone core, followed by the attachment of the 4-(1-piperidinyl)butoxy side chain. Several synthetic strategies can be employed to prepare the core structure.[8][9][10] A representative synthetic workflow is outlined below.



Synthesis of Isoquinolinone Core



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Caption: A generalized workflow for the synthesis of **DPQ**.



Experimental Protocol: Representative Synthesis

This protocol is a generalized representation based on common synthetic methodologies for this class of compounds.

Step 1: Synthesis of the 3,4-dihydro-1(2H)-isoquinolinone Core

A common method is the Bischler-Napieralski reaction followed by reduction.[11]

- Amide Formation: A substituted phenethylamine is acylated with an appropriate acyl chloride to form the corresponding amide.
- Cyclization: The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.[11]
- Formation of the Lactam: The intermediate is then converted to the 5-hydroxy-3,4-dihydro-1(2H)-isoquinolinone core through appropriate oxidation and demethylation steps if necessary.

Step 2: Synthesis of the 1-(4-bromobutyl)piperidine Side Chain

- In a suitable solvent such as acetonitrile, piperidine is reacted with an excess of 1,4dibromobutane in the presence of a base like potassium carbonate.
- The reaction mixture is heated to reflux for several hours.
- After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(4-bromobutyl)piperidine.

Step 3: O-Alkylation and Final Product Formation

- The 5-hydroxy-3,4-dihydro-1(2H)-isoquinolinone core is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
- A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added to deprotonate the hydroxyl group.



- 1-(4-bromobutyl)piperidine is added to the reaction mixture, which is then heated to facilitate the Williamson ether synthesis.
- The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
- The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure **DPQ**.

Step 4: Characterization

The final product's identity and purity are confirmed using standard analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.
- Mass Spectrometry: To confirm the molecular weight.
- Melting Point Analysis: To assess purity.

Signaling Pathways and Mechanism of Action

DPQ is a potent inhibitor of PARP-1, an enzyme critical for DNA repair.[2][3] Its mechanism of action has significant implications for cancer therapy and the modulation of inflammatory responses.

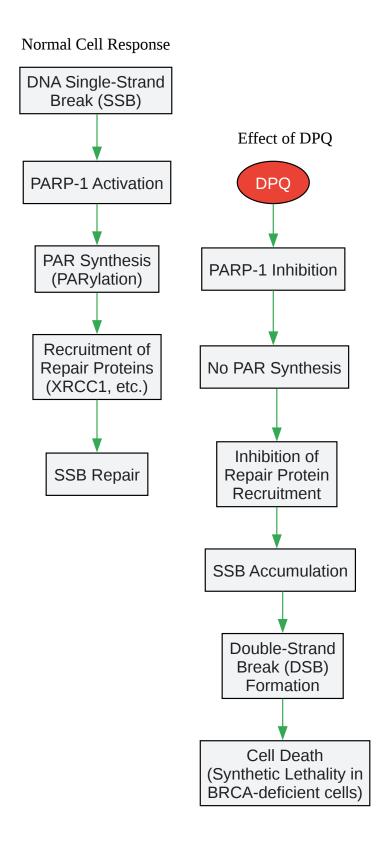
PARP-1 Inhibition and DNA Repair

PARP-1 acts as a DNA damage sensor.[12][13] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[14][15] This process, known as PARylation, recruits other DNA repair proteins to the site of damage to mend the break.[12][16]

DPQ inhibits the catalytic activity of PARP-1.[3] This prevents the synthesis of PAR chains, and as a result, the recruitment of the DNA repair machinery is stalled. While this is not immediately lethal to healthy cells, in cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), the unrepaired single-strand breaks accumulate and are



converted into more lethal double-strand breaks during DNA replication. This leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[17]





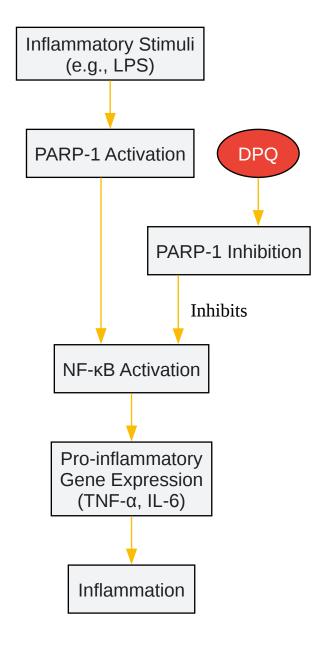
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Caption: Signaling pathway of PARP-1 inhibition by DPQ.

Inhibition of NF-kB Mediated Inflammation

Beyond its role in DNA repair, PARP-1 is also involved in regulating inflammatory processes. Overactivation of PARP-1 can promote the expression of pro-inflammatory genes. **DPQ** has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] By inhibiting PARP-1, **DPQ** can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6, thereby attenuating inflammatory responses.[18] This makes **DPQ** a valuable tool for studying and potentially treating inflammatory conditions such as acute lung injury.[18]





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Caption: Inhibition of the NF-kB inflammatory pathway by DPQ.

Experimental ProtocolsPreparation of Stock Solutions

Due to its poor water solubility, **DPQ** must first be dissolved in an organic solvent.

• For In Vitro Assays:



- Prepare a high-concentration stock solution of **DPQ** in dimethyl sulfoxide (DMSO). For example, a 60 mg/mL stock solution can be prepared.[3]
- Store the stock solution at -20°C for long-term storage.
- For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
- For In Vivo Animal Studies:
 - Prepare a stock solution in a suitable vehicle. A common formulation involves dissolving
 DPQ in DMSO first, and then diluting it in a mixture of other vehicles like PEG300, Tween
 80, and saline or corn oil to improve solubility and bioavailability.[3]
 - For example, a working solution can be prepared by adding a 60 mg/mL DMSO stock solution to PEG300, followed by the addition of Tween 80 and finally ddH₂O.[3] The mixed solution should be prepared fresh before use.[3]

Assay for PARP-1 Inhibition (IC₅₀ Determination)

The inhibitory potency of **DPQ** is typically determined using a PARP-1 enzymatic assay.

- Assay Principle: A colorimetric or fluorescent assay is used to measure the amount of PAR
 produced by recombinant PARP-1 enzyme in the presence of NAD+ and activated DNA.
- Procedure:
 - Varying concentrations of DPQ are pre-incubated with the PARP-1 enzyme.
 - The enzymatic reaction is initiated by adding NAD+ and histone-coated plates (which
 provide the substrate for PARylation) and DNA damage activators.
 - After a set incubation period, the reaction is stopped.
 - The amount of PAR produced is quantified using an anti-PAR antibody conjugated to an enzyme (like horseradish peroxidase) that generates a colorimetric or fluorescent signal.



- The signal intensity is inversely proportional to the inhibitory activity of DPQ.
- Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the **DPQ** concentration. For **DPQ**, the IC₅₀ for PARP-1 is approximately 40 nM.[2][3]

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